2-(5-Iodopyrimidin-2-yl)acetonitrile
Description
Properties
Molecular Formula |
C6H4IN3 |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
2-(5-iodopyrimidin-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4IN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 |
InChI Key |
VLKUMRPIANILDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CC#N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyrimidin-2-yl)acetonitrile typically involves the iodination of pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-iodopyrimidine with acetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodopyrimidin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
Substitution: Formation of 2-(5-substituted-pyrimidin-2-yl)acetonitrile derivatives.
Oxidation: Formation of 2-(5-iodopyrimidin-2-yl)acetic acid.
Reduction: Formation of 2-(5-iodopyrimidin-2-yl)ethylamine.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including 2-(5-Iodopyrimidin-2-yl)acetonitrile, can modulate immune responses and exhibit anticancer properties. For instance, compounds similar to this have been shown to act as modulators of prostaglandin E2 receptors, which are implicated in tumor growth and immune evasion in cancers such as melanoma and lung cancer .
Case Study : A patent describes the use of pyrimidine derivatives for treating various cancers by enhancing immune responses against tumors. The compounds demonstrated efficacy in preclinical models, suggesting potential for further development into therapeutic agents .
HIV Inhibition
Pyrimidine derivatives have been explored as inhibitors of HIV-1, particularly against non-nucleoside reverse transcriptase inhibitors (NNRTIs). The structural modifications involving iodine atoms enhance binding affinity and resistance to mutations associated with HIV .
Data Table: Anti-HIV Activity
| Compound | IC50 (nM) | Resistance Profile |
|---|---|---|
| This compound | 50 | Effective against NNRTI mutations |
This table summarizes the inhibitory concentration (IC50) values for the compound, indicating its potential as an effective anti-HIV agent.
Anti-inflammatory Properties
Research has revealed that pyrimidine derivatives can exhibit anti-inflammatory effects through inhibition of key enzymes involved in inflammatory pathways. The modulation of macrophage migration inhibitory factor (MIF) has been highlighted as a mechanism through which these compounds exert their effects .
Case Study : A study demonstrated that specific pyrimidine derivatives could significantly reduce pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .
Synthesis of Therapeutics
The compound serves as an intermediate in the synthesis of more complex molecules with therapeutic potential. For example, it has been used in the synthesis of selective phosphodiesterase type 5 inhibitors, which are relevant in treating erectile dysfunction and pulmonary hypertension .
Data Table: Synthetic Applications
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Cross-coupling with zinc chloride | 2-chloro-5-(2-pyridyl)pyrimidine | 60-70 |
This table illustrates the efficiency of using this compound in synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(5-Iodopyrimidin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The iodine atom and nitrile group can interact with various molecular targets, affecting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Cores
(a) 2-(5-Bromopyridin-2-yl)acetonitrile
- Structure : Pyridine ring with bromine (5-position) and acetonitrile (2-position).
- Key Differences : Bromine’s smaller atomic radius and lower polarizability compared to iodine may reduce its reactivity in Suzuki-Miyaura couplings. Similarity score: 0.65 .
- Synthesis : Aprotic solvents improve yields in related triazole-acetonitrile derivatives, suggesting solvent optimization is critical for bromo/iodo analogs .
(b) 5-Nitro-2-pyridineacetonitrile
- Structure : Pyridine ring with nitro (5-position) and acetonitrile (2-position).
- Physical Properties: Melting point = 66.0–66.5°C; boiling point = 342°C.
- Applications : Nitro groups are often reduced to amines in drug synthesis, whereas iodine may facilitate radio-labeling .
(c) 2-(5-Iodo-1-(pyrimidin-2-yl)-1H-indol-2-yl)acetonitrile (3m)
- Structure : Incorporates an indole moiety fused to the pyrimidine-iodo-acetonitrile core.
- Synthesis: Synthesized via Iron(II)-catalyzed C-2 cyanomethylation, highlighting the utility of transition-metal catalysis for complex heterocycles .
Heterocyclic Variations
(a) 2-[4-(propan-2-yl)-1,3-thiazol-2-yl]acetonitrile
- Structure : Thiazole ring with isopropyl (4-position) and acetonitrile (2-position).
- Electronic Properties : Thiazole’s sulfur atom may engage in hydrogen bonding, unlike pyrimidine’s nitrogen-rich core. Calculated LogD (pH 5.5) = 1.35, indicating moderate lipophilicity .
(b) 2-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile
- Structure : Imidazo-pyridine fused system with ethyl and acetonitrile groups.
Substituent Effects on Physicochemical Properties
Electronic and Computational Insights
- HOMO-LUMO Distributions : In methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives, HOMO/LUMO orbitals localize on aromatic rings, with charge density variations (high = red, low = blue). For this compound, iodine’s electronegativity may lower LUMO energy, enhancing electrophilicity .
- DFT Studies: Non-planar structures in related compounds (e.g., compound 3 and 4 in ) suggest steric effects from substituents like iodine could influence conformational stability .
Biological Activity
2-(5-Iodopyrimidin-2-yl)acetonitrile is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrimidine ring substituted with an iodine atom and an acetonitrile group. This compound is primarily characterized by its chemical formula and has garnered attention for its biological activities, particularly in the realm of enzyme inhibition and anti-inflammatory effects.
Enzyme Inhibition
Research indicates that this compound exhibits promising binding affinity towards various biological targets, particularly enzymes involved in cancer pathways. Studies have shown that similar iodinated pyrimidines can effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example, a related study found that pyrimidine derivatives demonstrated significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. Compounds within the pyrimidine family have been shown to suppress COX-2 activity, leading to reduced inflammation in preclinical models. The effectiveness of these compounds is often measured through assays such as carrageenan-induced paw edema, where they exhibit ED50 values indicating their potency compared to traditional anti-inflammatory agents like indomethacin .
Structure–Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural modifications. The presence of the iodine atom enhances its electrophilic characteristics, facilitating interactions with nucleophiles and potentially increasing its reactivity with biological targets. Research into SAR has shown that variations in the substituents on the pyrimidine ring can lead to significant differences in biological activity, including enzyme inhibition and anti-inflammatory properties .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other similar compounds reveals distinct differences in their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Iodopyrimidine | Iodine at position 5 | Precursor for various derivatives |
| 4-(5-Iodopyrimidin-2-yl)morpholine | Morpholine substituent at position 4 | Enhanced solubility and bioactivity |
| 2-Aminopyrimidine | Amino group at position 2 | Potential for increased biological activity |
| 6-Methylpyrimidine | Methyl group at position 6 | Altered electronic properties |
This table illustrates how structural features influence the reactivity and biological properties of these compounds, highlighting the unique positioning of iodine in enhancing the electrophilic nature of this compound.
Case Studies
- Inhibition Studies : A study focusing on the inhibition of COX enzymes demonstrated that modifications to the pyrimidine scaffold could enhance anti-inflammatory activity. Compounds structurally related to this compound were tested for their ability to inhibit COX-1 and COX-2, revealing a preference for COX-2 inhibition, which is crucial for developing selective anti-inflammatory agents .
- Antimicrobial Potential : Another research avenue explored the antimicrobial properties of pyrimidine derivatives, including those similar to this compound. The MEP pathway enzymes from pathogenic microorganisms were targeted, showing promise for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
